molecular formula C14H17BrFNO B14054275 (R)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide

(R)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B14054275
M. Wt: 314.19 g/mol
InChI Key: WJDNTGKQXSATBO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of an acetamide derivative, followed by the introduction of the cyclopropylethyl and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yields and enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of ®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or alter other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of ®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-1-(1-cyclopropylethyl)-3-(4-fluorobenzoyl)urea
  • Cyclopropyl 4-fluorobenzyl ketone
  • (S)-1-[cyclopropyl-(4-fluoro-benzyl)-carbamoyl]-ethyl-carbamic acid tert-butyl ester

Uniqueness

®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its bromine atom, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C14H17BrFNO

Molecular Weight

314.19 g/mol

IUPAC Name

2-bromo-N-[(1R)-1-cyclopropylethyl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C14H17BrFNO/c1-10(12-4-5-12)17(14(18)8-15)9-11-2-6-13(16)7-3-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3/t10-/m1/s1

InChI Key

WJDNTGKQXSATBO-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1CC1)N(CC2=CC=C(C=C2)F)C(=O)CBr

Canonical SMILES

CC(C1CC1)N(CC2=CC=C(C=C2)F)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.